molecular formula C5H3BrN4 B567526 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1233026-51-1

6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B567526
CAS No.: 1233026-51-1
M. Wt: 199.011
InChI Key: NSBUNHOQZFWJHM-UHFFFAOYSA-N
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Description

6-Bromo[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom attached to a triazolo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromopyrazine-2-carbonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . Another approach includes the use of microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, enaminonitriles, and benzohydrazides. Reaction conditions often involve the use of catalysts, microwave irradiation, and specific solvents such as toluene .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazolo-pyrazine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine include:

Uniqueness

This compound is unique due to its specific bromine substitution and the triazolo-pyrazine ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUNHOQZFWJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC=NN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680684
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-51-1
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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